molecular formula C10H14N2 B1426236 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine CAS No. 765945-09-3

1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine

Cat. No.: B1426236
CAS No.: 765945-09-3
M. Wt: 162.23 g/mol
InChI Key: UQROIBMQDWLVQU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine is a chemical compound with the CAS Number: 765945-09-3 . It has a molecular weight of 162.23 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine and its derivatives are primarily involved in synthetic and structural chemistry. Lovel Kukuljan et al. (2016) detailed the synthesis and crystal structure analysis of related compounds, emphasizing their formation through Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction. This study highlights the structural nuances and intermolecular interactions, such as hydrogen bonds and weak interactions, contributing to the molecular stability of these compounds (Lovel Kukuljan, Kranjc, & Perdih, 2016).

Chemical Synthesis and Applications

Another study by V. A. Ogurtsov and O. Rakitin (2021) synthesized a new derivative of this compound. This derivative serves as an intermediate for further chemical reactions, potentially leading to compounds with pharmacological significance (Ogurtsov & Rakitin, 2021).

Pharmaceutical Research

Yueshan Li et al. (2018) explored derivatives of this compound as inhibitors of receptor-interacting protein kinase 1 (RIPK1). They found that these derivatives show promising activity in tumor metastasis models, indicating potential pharmaceutical applications (Li et al., 2018).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2,3-dihydro-1H-indol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQROIBMQDWLVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765945-09-3
Record name 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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